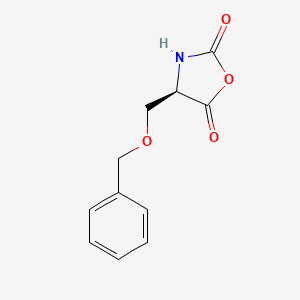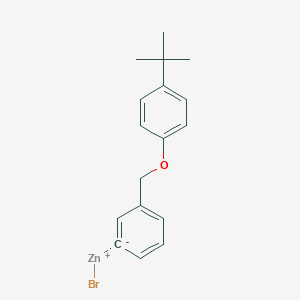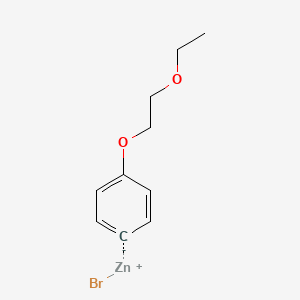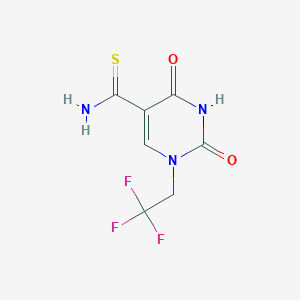
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide typically involves the reaction of 1-allyl-1H-tetrazole-5-thiol with N-phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids or phosphates, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(3-methylphenyl)acetamide
- 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(3-chlorophenyl)acetamide
- 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-phenylacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the allyl group on the tetrazole ring. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H13N5OS |
|---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N-phenyl-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H13N5OS/c1-2-8-17-12(14-15-16-17)19-9-11(18)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,18) |
InChI Key |
STFOJVWIWKDQQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)

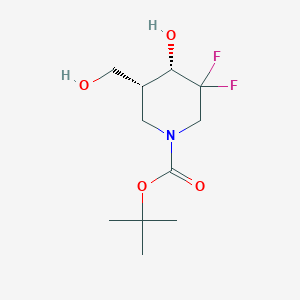
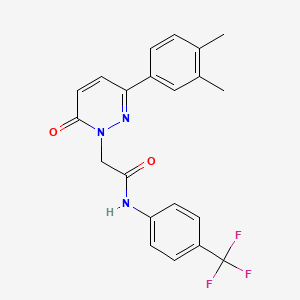


![1-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea](/img/structure/B14882090.png)
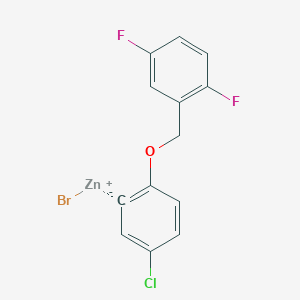
![tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14882097.png)

